molecular formula C17H16N2OS2 B2612925 N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-carboxamide CAS No. 893352-40-4

N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2612925
CAS No.: 893352-40-4
M. Wt: 328.45
InChI Key: VCMZRBBQYGWPGT-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . Thiophene-2-carboxamide derivatives are known for their diverse biological activities and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves a cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

Thiophene-2-carboxamide derivatives are characterized by the presence of a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular and electronic properties of these compounds have been studied using density functional theory (DFT), revealing a close HOMO–LUMO energy gap .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

Scientific Research Applications

Thiophene Analogues and Biological Activity

Thiophene derivatives, including N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-carboxamide, are crucial in medicinal chemistry due to their potential biological activities. One study highlights the synthesis and evaluation of thiophene analogues of known carcinogens, emphasizing their potential carcinogenicity based on in vitro assays, although their capability to cause tumors in vivo remains uncertain (Ashby et al., 1978). This suggests a careful consideration in their application, especially in drug development where understanding the balance between therapeutic benefits and carcinogenic risks is essential.

Role in Amyloid Imaging for Alzheimer's Disease

The relevance of thiophene derivatives extends to neurodegenerative diseases, with compounds like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole being studied for amyloid imaging in Alzheimer's disease. These studies have shown promising results in detecting amyloid deposits in the brain, offering a path towards early detection and monitoring of Alzheimer's disease through PET amyloid imaging techniques (Nordberg, 2007).

Antitumor and Antimicrobial Activities

The exploration of thiophene derivatives in the context of antitumor and antimicrobial activities is significant. Compounds synthesized from thiophene and related structures have demonstrated a range of biological activities, including anticancer and antibacterial effects. This highlights their potential as lead compounds for the development of new therapeutic agents targeting various diseases, including cancer and infections caused by resistant microbes (Hecht, 2002).

Structural Importance in Supramolecular Chemistry

Furthermore, the structural features of thiophene derivatives make them valuable in supramolecular chemistry, where they contribute to the development of materials with specific properties. For instance, the ability of thiophene-based compounds to form stable molecular structures through hydrogen bonding and π-π interactions can be exploited in designing new materials with desirable optical, electronic, or mechanical properties (Cantekin et al., 2012).

Future Directions

Thiophene-2-carboxamide derivatives, due to their diverse biological activities, have potential for further exploration in the development of new drugs . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting comprehensive safety and efficacy trials.

Biochemical Analysis

Biochemical Properties

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, the thiophene ring can interact with kinases, influencing cell signaling pathways . The interactions of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide with these biomolecules can lead to modulation of biochemical pathways, making it a compound of interest for therapeutic development.

Cellular Effects

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . This compound can also impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell cycle regulation . Furthermore, N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide can affect cellular metabolism by altering the activity of metabolic enzymes, potentially leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For example, its interaction with cyclooxygenase can inhibit the production of prostaglandins, which are mediators of inflammation . Additionally, N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, the long-term effects of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels . The involvement of this compound in metabolic pathways can influence its overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide within cells and tissues are mediated by transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its biological effects and therapeutic potential.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-14(9-10-18-16(20)15-8-5-11-21-15)22-17(19-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZRBBQYGWPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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